3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, (4-
Description
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, (4-) is a synthetic chemotherapeutic agent belonging to the quinolone carboxylic acid derivatives. It is known for its broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria. This compound is commonly used in veterinary medicine and is a key component in various antibacterial formulations .
Properties
CAS No. |
1242004-02-9 |
|---|---|
Molecular Formula |
C27H30FN3O3 |
Molecular Weight |
463.5438032 |
Synonyms |
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, (4-Methylphenyl)Methyl ester |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, (4-) typically involves multiple steps:
Cyclopropylamine Reaction: The initial step involves the reaction of cyclopropylamine with a suitable quinoline derivative.
Fluorination: Introduction of the fluorine atom at the 6-position of the quinoline ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Piperazine Substitution: The 4-ethyl-1-piperazinyl group is introduced through nucleophilic substitution reactions.
Oxidation: The final step involves oxidation to form the 4-oxo group, often using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:
Batch Processing: Utilizing large reactors for each step of the synthesis.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can target the quinoline ring, potentially altering its antibacterial properties.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine and quinoline rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines and alcohols for substitution reactions.
Major Products
Oxidation Products: Modified quinoline derivatives with altered functional groups.
Reduction Products: Reduced quinoline rings, potentially leading to different pharmacological properties.
Substitution Products: Derivatives with different substituents on the piperazine or quinoline rings.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various quinoline derivatives with potential pharmaceutical applications.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Biology
Antibacterial Research: Extensively studied for its antibacterial properties, particularly against resistant bacterial strains.
Enzyme Inhibition: Investigated for its ability to inhibit bacterial DNA gyrase and topoisomerase IV.
Medicine
Veterinary Medicine: Widely used in veterinary formulations to treat bacterial infections in animals.
Potential Human Applications: Research is ongoing to explore its use in treating human bacterial infections.
Industry
Pharmaceutical Manufacturing: Integral in the production of antibacterial drugs.
Agriculture: Used in formulations to prevent bacterial infections in livestock.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone with similar antibacterial properties but different pharmacokinetics.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Norfloxacin: Used primarily for urinary tract infections.
Uniqueness
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, (4-) is unique due to its specific structural modifications, which enhance its antibacterial activity and pharmacokinetic profile compared to other quinolones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
